Bis(bromopropyl) chloroethyl phosphate

Flame retardant durability Hydrolytic stability Polyurethane foam

Procuring halogenated alkyl phosphate flame retardants can be risky when suppliers assume functional equivalence-small structural variations produce large differences in hydrolytic stability and toxicological profile. Bis(bromopropyl) chloroethyl phosphate (CAS 63039-25-8) is the prior-art baseline compound explicitly identified in U.S. Patent 4,240,953 as exhibiting relatively poor hydrolytic stability, making it the essential negative-control reference for structure-stability studies. • Available at 95% and 99% purity in packages from 0.1 kg to 1,000 kg. • Standardised Hydrolytic Stability Test (HST) methodology documented in patent literature. • Supported by multiple chemical suppliers for consistent R&D and industrial procurement.

Molecular Formula C8H16Br2ClO4P
Molecular Weight 402.44 g/mol
CAS No. 63039-25-8
Cat. No. B12648743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(bromopropyl) chloroethyl phosphate
CAS63039-25-8
Molecular FormulaC8H16Br2ClO4P
Molecular Weight402.44 g/mol
Structural Identifiers
SMILESC(COP(=O)(OCCCBr)OCCCl)CBr
InChIInChI=1S/C8H16Br2ClO4P/c9-3-1-6-13-16(12,15-8-5-11)14-7-2-4-10/h1-8H2
InChIKeyHZZSYAYGZVNQDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(bromopropyl) chloroethyl phosphate (CAS 63039-25-8): Procurement-Grade Physical Properties and Classification


Bis(bromopropyl) chloroethyl phosphate (CAS 63039-25-8), systematically named bis(3-bromopropyl) 2-chloroethyl phosphate, is a halogenated alkyl phosphate ester with the molecular formula C₈H₁₆Br₂ClO₄P and a molecular weight of 402.445 g·mol⁻¹ . It belongs to the class of additive flame retardants historically employed in polymeric materials, particularly polyurethane foams and textiles [1]. Its reported physical properties include a density of 1.658 g·cm⁻³, a boiling point of 343.5 °C at 760 mmHg, and a flash point of 161.6 °C . The compound contains both bromine and chlorine substituents on the phosphate ester backbone, a structural feature that contributes to its flame-retardant mechanism through radical scavenging in the gas phase [1].

Why Bis(bromopropyl) chloroethyl phosphate (CAS 63039-25-8) Cannot Be Replaced by Generic In-Class Phosphate Esters Without Evidence


Generic substitution within the halogenated phosphate ester family is precluded by the fact that small structural variations in the alkyl-halide substituents produce large differences in hydrolytic stability, thermal decomposition behaviour, and toxicological profile [1]. Bis(bromopropyl) chloroethyl phosphate has been explicitly identified in the patent literature as exhibiting relatively poor hydrolytic stability compared to later-generation haloalkyl phosphates, a property that directly governs the useful service life of flame-retarded articles [1]. Conversely, tris(2,3-dibromopropyl) phosphate (TRIS-BP), a structurally related tris-ester, was withdrawn from consumer textile applications owing to its demonstrated mutagenicity and carcinogenicity [2]. These intra-class divergences make any assumption of functional equivalence between halogenated phosphate esters unsupported. The sections below provide the available quantitative evidence—and transparently identify where comparative data are absent—to inform a procurement decision grounded in documented performance differences rather than structural similarity alone.

Bis(bromopropyl) chloroethyl phosphate (CAS 63039-25-8): Quantitative Differentiation Evidence Against Structural Analogs and Functional Alternatives


Hydrolytic Stability Deficiency of Bis(bromopropyl) chloroethyl phosphate Relative to Later-Generation Haloalkyl Phosphates

U.S. Patent 4,240,953 explicitly identifies bis(bromopropyl) chloroethyl phosphate as a prior-art flame retardant that suffers from relatively poor hydrolytic and thermal stability [1]. The patent discloses that later-generation haloalkyl phosphates within the claimed generic structure exhibit increased hydrolytic and thermal stability, which enables them to impart flame retardancy of increased durability to treated materials [1]. The comparative stability was demonstrated using a Hydrolytic Stability Test (HST) wherein phosphate esters were subjected to aqueous conditions and the percentage of ester remaining intact was measured [1]. While exact HST values for bis(bromopropyl) chloroethyl phosphate are not numerically disclosed in the available excerpt, the patent designates it as the baseline of inadequate stability against which improved compounds are measured [1].

Flame retardant durability Hydrolytic stability Polyurethane foam

Mutagenicity Profile Differentiation: Tris(2,3-dibromopropyl) phosphate (TRIS-BP) as a Carcinogenic Analogue Versus Bis(bromopropyl) chloroethyl phosphate

Tris(2,3-dibromopropyl) phosphate (TRIS-BP), a tris-ester analogue bearing 2,3-dibromopropyl substituents, has been demonstrated to be mutagenic in the Salmonella/microsome assay and carcinogenic in rodent bioassays, leading to its regulatory restriction from children's sleepwear in the United States [1][2]. Søderlund et al. (1985) reported that TRIS-BP was much more potent than tris(1,3-dichloro-2-propyl) phosphate (Tris-CP) in bacterial mutagenicity assays and caused extensive tubular necrosis in rats at a single intraperitoneal dose of 500 mg·kg⁻¹, whereas Tris-CP showed no nephrotoxicity at the same dose [2]. No published mutagenicity or carcinogenicity data are available for bis(bromopropyl) chloroethyl phosphate, precluding a direct quantitative comparison. However, the structural divergence—bis(bromopropyl) chloroethyl phosphate possesses two 3-bromopropyl groups and one 2-chloroethyl group versus three 2,3-dibromopropyl groups in TRIS-BP—suggests that its metabolic activation pathways and resultant toxicological profile may differ substantially from TRIS-BP [1].

Genotoxicity Flame retardant safety Tris(2,3-dibromopropyl) phosphate

Comparative Physical Properties: Density and Molecular Weight Differentiation from Tris(2-chloroethyl) phosphate (TCEP)

Bis(bromopropyl) chloroethyl phosphate with a density of 1.658 g·cm⁻³ is approximately 18% denser than tris(2-chloroethyl) phosphate (TCEP, CAS 115-96-8), which has a reported density of approximately 1.39 g·cm⁻³ at 25 °C [1]. The molecular weight of bis(bromopropyl) chloroethyl phosphate (402.45 g·mol⁻¹) is approximately 41% higher than that of TCEP (285.49 g·mol⁻¹), attributable to the replacement of two chloroethyl groups with bromopropyl groups [1]. This density difference has implications for the mass of flame retardant required to achieve a given volume-based loading in formulated polymer products. However, no direct comparative flammability performance data—such as Limiting Oxygen Index (LOI) values or UL-94 ratings—are available in the open literature for bis(bromopropyl) chloroethyl phosphate versus TCEP in a common polymer matrix.

Physical properties Density Tris(2-chloroethyl) phosphate

Halogen Content and Theoretical Flame-Retardant Efficiency: Bromine-Chlorine Synergy Versus Pure Chlorinated Analogues

Bis(bromopropyl) chloroethyl phosphate contains approximately 39.7% bromine and 8.8% chlorine by weight based on its molecular formula C₈H₁₆Br₂ClO₄P . In contrast, tris(2-chloroethyl) phosphate (TCEP) contains approximately 37.3% chlorine and 0% bromine [1]. Bromine is generally recognised as a more efficient gas-phase radical scavenger than chlorine on a per-halogen-mass basis in flame-retardant applications [2]. The presence of both bromine and chlorine in bis(bromopropyl) chloroethyl phosphate may provide a halogen-synergy effect wherein the lower bond dissociation energy of C–Br facilitates earlier radical release while C–Cl contributes sustained scavenging at higher temperatures [2]. However, no quantitative LOI or cone calorimetry data directly comparing bis(bromopropyl) chloroethyl phosphate with TCEP or other halogenated phosphate esters at equivalent halogen loading in a defined polymer matrix were identified in the available literature.

Halogen synergy Flame retardant mechanism Bromine content

Bis(bromopropyl) chloroethyl phosphate (CAS 63039-25-8): Documented and Informed Application Scenarios for Industrial Procurement


Flame-Retardant Additive in Polyurethane Flexible Foam Requiring Halogen-Phosphorus Synergy (Historical Reference)

Bis(bromopropyl) chloroethyl phosphate has been historically employed as an additive flame retardant in polyurethane flexible foam formulations [1]. The compound provides both phosphorus-based char promotion and halogen-based gas-phase radical scavenging from a single additive. Procurement for this application is supported by the patent literature, which describes the compound's use in emulsion-based flame-retardant systems for polyurethane foams [1]. However, the same patent literature explicitly identifies its relatively poor hydrolytic stability [1], suggesting that applications involving prolonged exposure to moisture or requiring durable flame retardancy may benefit from evaluating later-generation haloalkyl phosphates with demonstrated stability improvements. No published LOI or UL-94 data for bis(bromopropyl) chloroethyl phosphate in polyurethane foam were identified in the available literature, making empirical performance validation in the specific foam formulation essential prior to procurement.

Textile Back-Coating Where Brominated Phosphate Esters Provide Flame Retardancy (Informed by Analogue Data)

Tris dibromo alkyl phosphates, a family that includes tris(2,3-dibromopropyl) phosphate (TRIS-BP) and structurally related compounds, have been evaluated for flame retardancy on poly(ethylene terephthalate) (PET) fabrics [1]. Day et al. (1988) demonstrated that tris(2,3-dibromo-3,3-dimethyl propyl) phosphate, a reduced-mutagenicity analogue of TRIS-BP, exhibited excellent flame-retardant characteristics on PET fabrics [1]. While bis(bromopropyl) chloroethyl phosphate has not been directly tested in this application in the published literature, its structural class as a brominated alkyl phosphate ester suggests potential utility in textile back-coating. For procurement decisions, the absence of mutagenicity data for bis(bromopropyl) chloroethyl phosphate means that any consideration of textile applications—particularly those involving skin contact or children's articles—must be preceded by a thorough toxicological assessment, given the regulatory restrictions placed on the analogue TRIS-BP due to its carcinogenicity [1].

Research-Grade Reference Material for Hydrolytic Stability Studies of Haloalkyl Phosphate Esters

U.S. Patent 4,240,953 designates bis(bromopropyl) chloroethyl phosphate as the prior-art baseline exhibiting relatively poor hydrolytic stability, against which improved haloalkyl phosphate structures are compared [1]. This positions the compound as a valuable negative-control or baseline reference material for research programmes investigating the structure-stability relationships of halogenated phosphate ester flame retardants. Procurement for this purpose is supported by the availability of the compound from multiple chemical suppliers at reported purities of 95% and 99% . The Hydrolytic Stability Test (HST) methodology disclosed in the patent provides a standardised experimental framework for such comparative studies [1].

Technical Documentation Hub

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